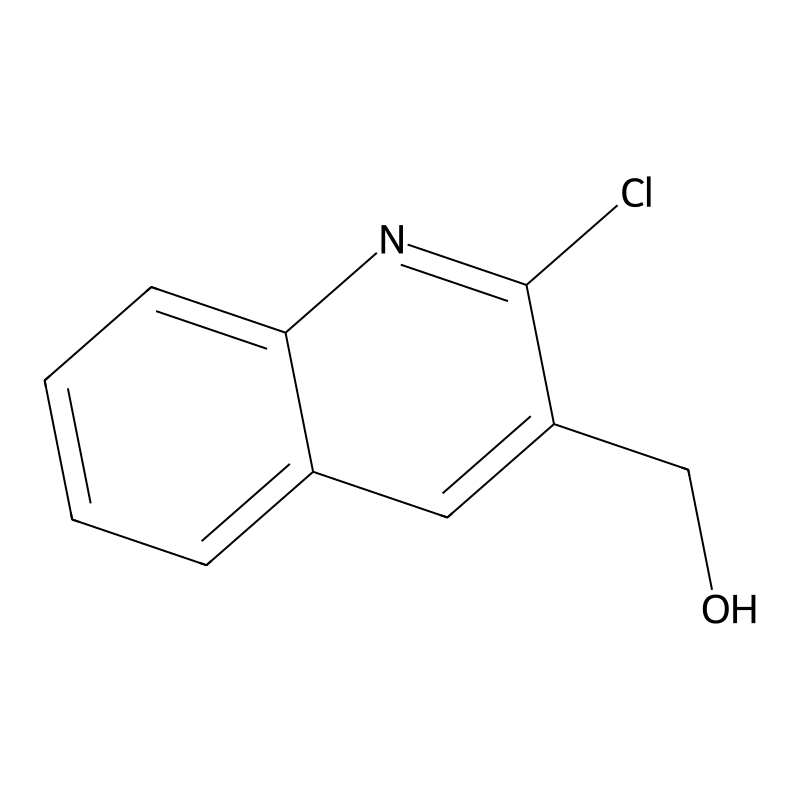

(2-Chloroquinolin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antibacterial Activity

Some studies suggest that quinolinyl-methanols, including potentially (2-chloroquinolin-3-yl)methanol, might possess antibacterial properties. A 2012 study published in "Medicinal Chemistry Research" investigated the antibacterial activity of various quinolinyl-methanol derivatives against several bacterial strains. The study found that some derivatives exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus [1]. However, further research is needed to determine the specific activity of (2-chloroquinolin-3-yl)methanol and its potential as an antibacterial agent.

Source

[1] K. Kirasi, et al. (2012). Synthesis, antibacterial and antifungal activities of novel quinolinyl-methanols and related derivatives. Medicinal Chemistry Research, 21(12), 3744-3753.

(2-Chloroquinolin-3-yl)methanol is a chemical compound characterized by a quinoline structure with a chlorine atom at the second position and a hydroxymethyl group at the third position. This compound belongs to the class of substituted quinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the chlorine atom enhances its reactivity and potential for further derivatization, making it a valuable intermediate in organic synthesis.

Currently, there is no documented information regarding the mechanism of action of (2-Chloroquinolin-3-yl)methanol in biological systems.

As with many chemicals, (2-Chloroquinolin-3-yl)methanol should be handled with caution due to its potential toxicity. Specific data on its toxicity is not yet available, but the presence of chlorine suggests it might be harmful if inhaled, swallowed, or absorbed through the skin []. Standard laboratory safety practices for handling unknown chemicals should be followed when working with this compound.

- Mitsunobu Reaction: Under Mitsunobu conditions, (2-chloroquinolin-3-yl)methanol can undergo dehydration with nitrogen heterocyclic compounds such as quinazolinone and pyrimidone to yield new products. This reaction typically employs triethylamine and triphenylphosphine as catalysts in anhydrous conditions .

- Oxidation: The compound can be oxidized to its corresponding aldehyde using diethyl diazene-1,2-dicarboxylate and zinc bromide under reflux conditions .

The biological activity of (2-chloroquinolin-3-yl)methanol has been explored in various studies, indicating its potential as an antimicrobial agent. Compounds derived from this structure have demonstrated significant antibacterial and antifungal properties, making them candidates for further development in therapeutic applications .

Several methods have been reported for synthesizing (2-chloroquinolin-3-yl)methanol:

- From 2-Chloroquinoline: The starting material can be synthesized through cyclization reactions involving acetanilide derivatives, followed by chlorination to introduce the chlorine atom at the second position.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved using formaldehyde in the presence of a suitable catalyst under acidic conditions.

- Via Mitsunobu Reaction: As mentioned earlier, this compound can also be synthesized through the Mitsunobu reaction involving appropriate nitrogen heterocycles .

Interaction studies involving (2-chloroquinolin-3-yl)methanol focus on its binding affinity and mechanism of action against various biological targets. Research indicates that compounds derived from this structure may interact with bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects .

Several compounds share structural similarities with (2-chloroquinolin-3-yl)methanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloroquinoline | Contains a chlorine atom at position 2 | Basic quinoline structure without hydroxymethyl group |

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Lacks chlorination; different biological activity |

| 2-Aminoquinoline | Amino group at position 2 | Enhanced biological activity due to amino group |

| 2-Methylquinoline | Methyl group at position 2 | Altered lipophilicity affects pharmacokinetics |

These compounds exhibit unique properties and activities that differentiate them from (2-chloroquinolin-3-yl)methanol, making them suitable for various applications in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant